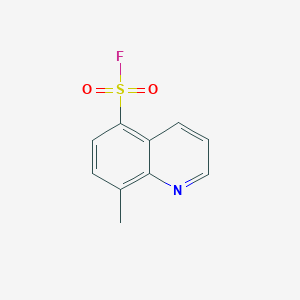

8-Methylquinoline-5-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Methylquinoline-5-sulfonyl fluoride is a chemical compound with the molecular formula C10H8FNO2S . It is a powder in physical form . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as this compound, has been developed using various methods. One such method involves a facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids . This protocol features mild reaction conditions using readily available and easy-to-operate reagents . Another method involves a copper-free Sandmeyer-type fluorosulfonylation reaction .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8FNO2S/c1-7-4-5-9 (15 (11,13)14)8-3-2-6-12-10 (7)8/h2-6H,1H3 . Spectroscopic and DFT investigations can be used to determine the electronic properties of similar compounds .Chemical Reactions Analysis

Sulfonyl fluorides have been widely adopted as a novel set of click reagents since their introduction . They have widespread applications in polymer chemistry, surface modifications, catalysis, and as precursors in the formation of additional sulfur(VI) species . In addition to its impact on synthesis, sulfonyl fluorides have found important applications as biological probes and protein inhibitors .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 225.24 . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed C-H Fluorination

One notable application involves the palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives with nucleophilic fluoride. This process utilizes AgF as the fluoride source in combination with a hypervalent iodine oxidant. The scope and mechanism of this transformation have been explored, showcasing the potential of 8-Methylquinoline-5-sulfonyl fluoride in facilitating complex fluorination reactions which are crucial for synthesizing fluorinated organic compounds with potential pharmaceutical applications (McMurtrey, Racowski, & Sanford, 2012).

Complex Formation and Fluorescence

The fluorescence properties of 8-hydroxyquinoline derivatives, closely related to this compound, have been studied for their ability to form complexes with cations. These complexes' fluorescence has been used to develop new analytical methods for detecting cations in dilute samples, indicating the potential of this compound in analytical chemistry and environmental monitoring (Bishop, 1963).

Chelate Extraction Reagents

Research has also explored the use of 8-sulfonamidoquinoline derivatives as chelate extraction reagents in ionic liquid extraction systems. This work investigates the solvent extraction of several divalent metal cations, demonstrating superior extractability in the ionic liquid system compared to traditional chloroform systems. This suggests the utility of this compound derivatives in developing novel extraction reagents for metal cations, highlighting its importance in separation science and environmental chemistry (Ajioka, Oshima, & Hirayama, 2008).

Wirkmechanismus

Target of Action

Sulfonyl fluorides are generally known to act as electrophilic warheads , suggesting that they may interact with nucleophilic sites in biological systems.

Mode of Action

Sulfonyl fluorides are known to be reactive yet stable, making them attractive for use in medicinal chemistry and chemical biology .

Action Environment

It’s worth noting that the success of similar compounds in suzuki–miyaura (sm) cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Safety and Hazards

8-Methylquinoline-5-sulfonyl fluoride is classified as a dangerous compound . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Research into electrophilic species featuring a sulfur-fluorine bond, such as sulfonyl fluorides, has been invigorated by the advent of sulfur (VI)-fluoride exchange (SuFEx) processes . Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . Future research will likely continue to explore the efficient synthesis and manipulation of these intriguing functional groups .

Eigenschaften

IUPAC Name |

8-methylquinoline-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZGKQHAUBVBTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)S(=O)(=O)F)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-N'-(3-methylphenyl)urea](/img/structure/B2977229.png)

![N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride](/img/structure/B2977230.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B2977236.png)

![1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977244.png)

![(3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiolan]-2-yl)(morpholino)methanone](/img/structure/B2977247.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide](/img/structure/B2977248.png)

![Ethyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2977249.png)

![2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977251.png)